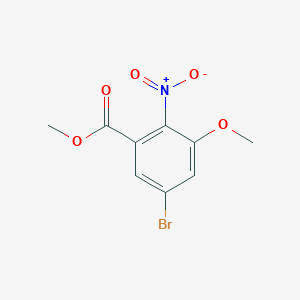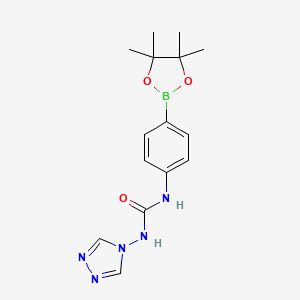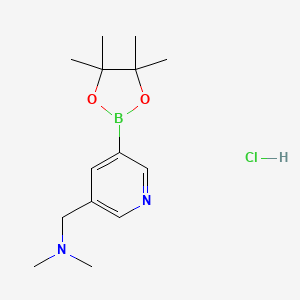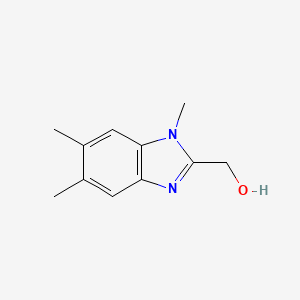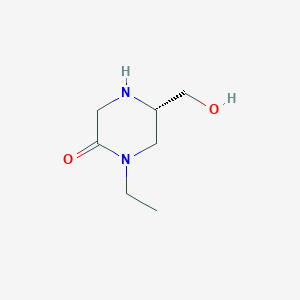
5-Methylcytosin-1-yl-acetic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcytosin-1-yl-acetic acid benzyl ester is a derivative related to peptide nucleic acids (PNA). It is primarily used in scientific research and is not intended for human use .
Métodos De Preparación
The synthesis of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves several steps. The compound is typically synthesized through a series of chemical reactions that include the esterification of 5-Methylcytosin-1-yl-acetic acid with benzyl alcohol. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the esterification process
Análisis De Reacciones Químicas
5-Methylcytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Methylcytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and their interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves its interaction with nucleic acids. It can bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved include the inhibition of specific enzymes and the modulation of gene expression .
Comparación Con Compuestos Similares
5-Methylcytosin-1-yl-acetic acid benzyl ester is unique due to its specific structure and properties. Similar compounds include:
5-Methylcytosine: A methylated form of cytosine found in DNA.
Cytosine-1-yl-acetic acid: A related compound with similar properties.
Benzyl esters of other nucleic acids: Compounds with similar esterification but different nucleic acid bases.
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
benzyl 2-(4-amino-5-methyl-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O3/c1-10-7-17(14(19)16-13(10)15)8-12(18)20-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,15,16,19) |
Clave InChI |
CNNPJQKGSQBZOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N=C1N)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)


